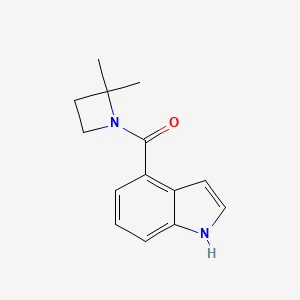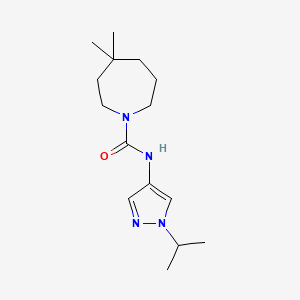![molecular formula C15H19NO B7585382 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders. 2.1]heptane-2-carboxamide.
Mecanismo De Acción
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide acts as a dopamine receptor agonist, specifically at the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide are primarily related to its activity at the dopamine receptors. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide is its high potency and selectivity for dopamine receptors. This allows for precise targeting of dopamine signaling pathways in the brain. However, one limitation is that it has been shown to have some potential for abuse and addiction, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide. One direction is to further study its potential use in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Additionally, further research could be done to optimize the synthesis method for higher yields and purity of the compound. Finally, research could be done to better understand the potential for abuse and addiction associated with 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide and to develop strategies to mitigate these risks.
Métodos De Síntesis
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of benzylamine with norbornanone in the presence of a catalyst such as aluminum trichloride. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide.
Aplicaciones Científicas De Investigación
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have dopamine receptor agonist activity and can increase dopamine release in the brain. This activity has been linked to its potential use in the treatment of Parkinson's disease, where dopamine deficiency is a major factor in the disease's progression.
Propiedades
IUPAC Name |
2-benzylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSJZPKGPLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
